ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a thiazole ring, an ethyl ester group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the formamido group via a formylation reaction. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The thiazole ring and formamido group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE: A simpler analog with similar functional groups but lacking the thiazole ring.
THIAZOLE-BASED COMPOUNDS: Other compounds containing the thiazole ring, which may have similar chemical properties but different biological activities.
Uniqueness
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiazole ring and the formamido group makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-11-9-24-16(17-11)19-15(23)18-14(21)12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHLPRGMORFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.